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Compound of Interest

Compound Name: 2-Iodo-5-methoxybenzoic acid

Cat. No.: B1316975 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Iodo-5-methoxybenzoic acid (CAS No: 54413-93-3), a valuable building block in organic

synthesis and pharmaceutical development. The document details nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols

for their acquisition.

Core Spectroscopic Data
The following sections summarize the essential spectroscopic data for 2-Iodo-5-
methoxybenzoic acid, presented in a clear and concise tabular format for ease of reference

and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for 2-Iodo-5-methoxybenzoic acid are presented below.

Table 1: ¹H NMR Spectroscopic Data for 2-Iodo-5-methoxybenzoic acid
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.90 d 8.7 Ar-H

7.55 d 3.0 Ar-H

6.80 dd 8.7, 3.0 Ar-H

3.84 s - -OCH₃

Solvent: CDCl₃,

Frequency: 300

MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for 2-Iodo-5-methoxybenzoic acid

Chemical Shift (δ) ppm Assignment

171.2 C=O (Carboxylic Acid)

159.6 Ar-C

142.5 Ar-C

120.5 Ar-C

117.3 Ar-C

113.9 Ar-C

83.1 Ar-C

55.6 -OCH₃

Solvent: CDCl₃, Frequency: 75 MHz[1]

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation.
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Table 3: Key IR Absorption Bands for 2-Iodo-5-methoxybenzoic acid

Wavenumber (cm⁻¹) Functional Group Assignment

1719 C=O stretch (Carboxylic Acid)

1364 C-H bend

1230 C-O stretch (Ether and Carboxylic Acid)

749 C-H out-of-plane bend

Sample Preparation: Neat

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. While experimental electron ionization mass spectrometry data for 2-Iodo-5-
methoxybenzoic acid is not readily available in public databases, predicted mass-to-charge

ratios (m/z) for various adducts have been calculated.

Table 4: Predicted Mass Spectrometry Data for 2-Iodo-5-methoxybenzoic acid

Adduct Predicted m/z

[M+H]⁺ 278.95128

[M+Na]⁺ 300.93322

[M-H]⁻ 276.93672

[M]⁺ 277.94345

Data Source: PubChemLite

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.
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NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh 5-25 mg of 2-Iodo-5-methoxybenzoic acid for ¹H

NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable

deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

Filtration: To ensure a homogeneous magnetic field, filter the solution through a pipette with

a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This removes any

particulate matter.

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it

into the magnet.

Locking and Shimming: The spectrometer locks onto the deuterium signal of the solvent to

stabilize the magnetic field. The magnetic field homogeneity is then optimized through a

process called shimming to achieve high-resolution spectra.

Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse

sequence) for the desired nucleus (¹H or ¹³C) and initiate data collection.

Data Processing: After acquisition, the raw data (Free Induction Decay - FID) is Fourier

transformed to produce the frequency-domain NMR spectrum. Phase and baseline

corrections are applied, and the spectrum is referenced to an internal standard (e.g.,

tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy Protocol (Attenuated Total
Reflectance - ATR)

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a

background spectrum of the clean, empty crystal.

Sample Application: Place a small amount of the solid 2-Iodo-5-methoxybenzoic acid
sample directly onto the ATR crystal.

Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring good

contact between the sample and the crystal.
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Spectrum Acquisition: Collect the infrared spectrum. The instrument software will

automatically ratio the sample spectrum to the background spectrum to generate the final

absorbance or transmittance spectrum.

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent

(e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (MS) Protocol (Electron Ionization -
EI)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography (GC-MS). For direct insertion, the sample is placed in a capillary tube at the

end of the probe.

Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy

electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a

positively charged molecular ion (radical cation).

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into

smaller, characteristic charged and neutral pieces.

Mass Analysis: The positively charged ions (the molecular ion and its fragments) are

accelerated into a mass analyzer (e.g., a quadrupole or a magnetic sector). The analyzer

separates the ions based on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of ions at each m/z value.

Data Representation: The resulting data is presented as a mass spectrum, which is a plot of

relative ion abundance versus m/z.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the

chemical structure of 2-Iodo-5-methoxybenzoic acid with its NMR assignments.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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2-Iodo-5-methoxybenzoic acid ¹H NMR Assignments (ppm) ¹³C NMR Assignments (ppm)

H: 7.90 (d) H: 7.55 (d) H: 6.80 (dd) H: 3.84 (s, OCH₃) C: 171.2 (COOH) C: 83.1 (C-I) C: 159.6 (C-OCH₃) C: 55.6 (OCH₃)

Click to download full resolution via product page

Caption: Structure of 2-Iodo-5-methoxybenzoic acid with key NMR assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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